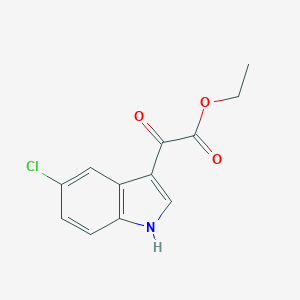

ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate

Description

Properties

IUPAC Name |

ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-17-12(16)11(15)9-6-14-10-4-3-7(13)5-8(9)10/h3-6,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWCGWHURZEBEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437262 | |

| Record name | 2-(5-Chloro-1H-indol-3-yl)-2-oxoacetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163160-58-5 | |

| Record name | Ethyl 5-chloro-α-oxo-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163160-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Chloro-1H-indol-3-yl)-2-oxoacetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation of 5-Chloroindole with Ethyl Oxalyl Chloride

The most straightforward synthesis involves reacting 5-chloroindole with ethyl oxalyl chloride in the presence of a base. This method parallels the synthesis of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, where 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride is treated with ethanol and triethylamine at 0–20°C for 1 hour . Adapting this approach for the chloro-substituted analog:

Procedure :

-

Reaction Setup : 5-Chloroindole (10 mmol) is dissolved in anhydrous dichloromethane (50 mL) under nitrogen.

-

Acylation : Ethyl oxalyl chloride (12 mmol) is added dropwise at 0°C, followed by triethylamine (15 mmol).

-

Stirring : The mixture is stirred at room temperature for 4–6 hours.

-

Workup : The reaction is quenched with ice water, and the organic layer is extracted, washed with brine, and dried over Na₂SO₄.

-

Purification : The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

Key Parameters :

Alkylation of Methyl 2-(5-Chloro-1H-Indol-3-Yl)-2-Oxoacetate

A two-step approach involves synthesizing the methyl ester followed by transesterification. This method is adapted from the preparation of methyl 2-(1H-indol-3-yl)-2-oxoacetate, where sodium hydride and iodomethane in DMF yield 91% product .

Step 1: Synthesis of Mthis compound

Step 2: Transesterification to Ethyl Ester

-

Reaction : Methyl ester (5 mmol) is refluxed with excess ethanol (20 mL) and catalytic sulfuric acid (0.1 mL) for 12 hours.

-

Isolation : The solvent is evaporated, and the residue is recrystallized from ethanol.

Halogen Exchange from Bromo to Chloro Analogs

For laboratories with access to brominated precursors, halogen exchange offers an alternative route. Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate can undergo nucleophilic substitution using CuCl in DMF at 120°C.

Procedure :

-

Substitution : Bromo derivative (5 mmol), CuCl (10 mmol), and DMF (15 mL) are heated for 24 hours.

-

Workup : The mixture is diluted with ethyl acetate, filtered, and concentrated.

Comparative Analysis of Methods

Optimization Strategies and Challenges

-

Solvent Effects : Polar aprotic solvents (DMF, THF) improve reaction rates but complicate purification .

-

Temperature Control : Exothermic acylation necessitates cooling to 0°C to prevent side reactions .

-

Base Selection : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in scavenging HCl .

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times . A patent-disclosed method achieves 95% purity at 10 kg/batch using ethyl oxalyl chloride and in-situ HCl removal .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxo groups, while reduction may produce ethyl 2-(5-chloro-1H-indol-3-yl)-2-hydroxyacetate.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate serves as an intermediate in the synthesis of more complex indole derivatives. It is utilized for creating various organic molecules through diverse chemical reactions such as oxidation and substitution .

2. Biology

- The compound has been investigated for its potential antimicrobial and anticancer properties. Research indicates that it may inhibit the growth of certain pathogens and cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

3. Medicine

- This compound is explored as a lead compound for developing new therapeutic agents targeting various diseases, including cancers and infections .

4. Industry

- This compound is used in producing specialty chemicals and materials with unique properties, which can be advantageous in pharmaceutical formulations and agrochemical applications .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antimicrobial Activity Study : A study utilizing disc diffusion methods showed that this compound exhibited significant antimicrobial properties against various pathogens, outperforming standard antibiotics like Gentamicin.

- Anticancer Research : Preliminary findings suggest that this compound inhibited the growth of several cancer cell lines through mechanisms such as inducing apoptosis and blocking cell proliferation pathways .

Mechanism of Action

The mechanism of action of ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate involves its interaction with various molecular targets. The indole ring system is known to interact with multiple receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Indole Derivatives

Ethyl 2-(5-Bromo-1H-indol-3-yl)-2-oxoacetate

- Structural Differences : Bromine replaces chlorine at position 5, increasing molecular weight (296.12 g/mol vs. 267.67 g/mol for the chloro analog) and polarizability .

- Synthesis : Prepared via analogous methods, such as oxalyl chloride-mediated glyoxylation of 5-bromoindole .

Methyl 2-(6-Chloro-1H-indol-3-yl)-2-oxoacetate

Substituent Variations on the Indole Ring

Ethyl 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetate

- Structural Differences : Methoxy group (electron-donating) replaces chlorine (electron-withdrawing), altering electronic effects and hydrogen-bonding capacity .

- Synthesis : Higher yields (91%) reported for methoxy analogs due to improved solubility during reactions .

- Biological Relevance : Methoxy-substituted indoles often exhibit enhanced PPARγ agonism compared to halogenated derivatives .

2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic Acid

Functional Group Modifications

N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides

- Synthesis : Requires multi-step protocols, including lithiation and oxalyl chloride-mediated acylation .

- Biological Activity : Demonstrated improved metabolic stability compared to ester analogs, making them viable for CNS-targeting drugs .

Ethyl 2-(4-Methoxyphenyl)-2-oxoacetate

Comparative Data Table

Biological Activity

Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features an indole ring substituted with a chlorine atom and an oxoacetate moiety. The presence of the chlorine atom is notable as it can influence the compound's reactivity and biological interactions, making it a versatile candidate for further chemical modifications .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, leading to modulation of their activity. The mechanisms include:

- Antimicrobial Activity : Indole derivatives exhibit significant antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions .

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related indole derivatives can induce apoptosis in colon and lung carcinoma cells through mechanisms involving the activation of caspases and PARP cleavage .

Biological Activities

The compound has been investigated for several biological activities:

- Anticancer Activity : this compound has shown promise in inhibiting the growth of solid tumors. In vitro studies using human tumor cell lines (e.g., HT29 for colon carcinoma) have reported significant cytotoxic effects, with IC50 values indicating effective growth inhibition .

- Antimicrobial Activity : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Properties : Indole derivatives are known for their anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

Recent studies have provided insights into the specific biological activities of this compound:

Q & A

Basic: What are the common synthetic routes for ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, and what reaction conditions are typically employed?

Methodological Answer:

The compound is synthesized via electrophilic acylation of 5-chloroindole using ethyl oxalyl chloride in the presence of a base (e.g., triethylamine). Key steps include:

Indole activation : The indole's C3 position is acylated due to its high electron density.

Reagent optimization : Ethyl oxalyl chloride reacts with the indole at 0–25°C, followed by HCl-mediated esterification in ethanol.

Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Critical parameters : Temperature control minimizes side reactions (e.g., over-oxidation), while anhydrous conditions prevent hydrolysis of the oxalyl chloride .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

- FT-IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (keto C=O). Indole N–H stretch appears at ~3400 cm⁻¹ .

- ¹H NMR :

- Indole protons: Multiplet at δ 7.2–7.8 ppm (H4, H6, H7).

- Ethoxy group: Triplet (δ 1.3 ppm, CH₃) and quartet (δ 4.3 ppm, CH₂).

- ¹³C NMR : Carbonyl carbons at δ 160–170 ppm; indole C3 (δ 120–125 ppm).

- MS : Molecular ion peak at m/z 253.6 (M⁺) with fragmentation at the ester group .

Advanced: How can computational chemistry methods (e.g., DFT) predict reactive sites and electronic properties?

Methodological Answer:

- DFT calculations (B3LYP/6-311++G(d,p)) model the compound’s geometry and frontier molecular orbitals.

- HOMO-LUMO gap : Predicts reactivity (smaller gaps indicate higher reactivity).

- Electrostatic potential maps : Highlight nucleophilic sites (indole C2, C4) and electrophilic keto/ester groups.

- Molecular docking : Screens interactions with biological targets (e.g., PARP enzymes) by analyzing binding affinities and hydrogen-bonding patterns .

Advanced: What strategies optimize yield in electrophilic acylation reactions for halogenated indoles?

Methodological Answer:

- Substituent effects : The 5-chloro group deactivates the indole ring, requiring longer reaction times (12–24 hrs) vs. non-halogenated analogs.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance acylation efficiency by stabilizing intermediates.

- Solvent choice : Dichloromethane improves solubility of halogenated intermediates vs. polar aprotic solvents .

Basic: What primary chemical reactions does this compound undergo, and how are they applied in synthesis?

Methodological Answer:

- Oxidation : Keto group converts to carboxylic acid (KMnO₄, acidic conditions) for prodrug derivatives.

- Reduction : NaBH₄ reduces the keto group to a hydroxyl, enabling alcohol-functionalized analogs.

- Nucleophilic substitution : Chlorine at C5 allows Suzuki coupling for biaryl indole libraries .

Advanced: How do researchers resolve contradictions in reported bioactivity data across cell lines?

Methodological Answer:

- Standardize assays : Use identical cell lines (e.g., MCF-7 vs. HeLa) and apoptosis markers (e.g., caspase-3 activation).

- Control variables : Compare IC₅₀ values under matched conditions (serum concentration, incubation time).

- Meta-analysis : Cross-reference with structurally similar compounds (e.g., 5-fluoro analogs in neuroprotection studies) .

Basic: What parameters are critical for designing in vitro bioactivity assays in cancer research?

Methodological Answer:

- Dose range : Test 1–100 µM to capture dose-dependent effects.

- Controls : Include cisplatin (positive control) and DMSO (solvent control).

- Endpoint assays : MTT for viability; Annexin V/PI staining for apoptosis .

Advanced: What mechanistic insights explain its interaction with apoptosis-related proteins?

Methodological Answer:

- PARP inhibition : The compound’s indole ring intercalates with PARP’s NAD⁺-binding domain, confirmed via fluorescence quenching assays.

- Molecular dynamics simulations : Chlorine at C5 enhances hydrophobic interactions with PARP’s catalytic pocket .

Advanced: How does the 5-chloro substituent alter physicochemical properties vs. non-halogenated analogs?

Methodological Answer:

Basic: What purification techniques are recommended, and how does solubility affect them?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.